molecular formula C20H18FN5O2 B6440825 2-{[1-(3-fluoropyridine-2-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine CAS No. 2549033-24-9

2-{[1-(3-fluoropyridine-2-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine

Cat. No.: B6440825
CAS No.: 2549033-24-9
M. Wt: 379.4 g/mol
InChI Key: TZDKACLLVZIKOJ-UHFFFAOYSA-N
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Description

2-{[1-(3-Fluoropyridine-2-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a pyridin-4-yl group at position 5 and a piperidin-4-yloxy moiety at position 2. This structural complexity suggests applications in medicinal chemistry, particularly as a kinase inhibitor or receptor modulator, given the prevalence of pyrimidine and pyridine derivatives in drug discovery .

Properties

IUPAC Name

(3-fluoropyridin-2-yl)-[4-(5-pyridin-4-ylpyrimidin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5O2/c21-17-2-1-7-23-18(17)19(27)26-10-5-16(6-11-26)28-20-24-12-15(13-25-20)14-3-8-22-9-4-14/h1-4,7-9,12-13,16H,5-6,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDKACLLVZIKOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)C3=CC=NC=C3)C(=O)C4=C(C=CC=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups Biological Activity (if reported)
Target Compound Pyrimidine 5-(Pyridin-4-yl), 2-(piperidin-4-yloxy with 3-fluoropyridine-2-carbonyl) ~435.43* Fluoropyridine, Piperidine-carbonyl Not explicitly reported in evidence
4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile Pyrimidine Thiazole, Phenylamino, Carbonitrile ~350.40 Thiazole, Carbonitrile Kinase inhibition (implied by structure)
2-(5-Fluoropyridin-3-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido-pyrimidinone Fluoropyridyl, Piperazine ~382.39 Fluoropyridine, Piperazine Anticancer (patent example)
Ethyl 4-((S)-(4-chlorophenyl)(3-fluoro-4-(trifluoromethyl)benzyl)pyrrolidine Pyridine-Piperidine hybrid Chlorophenyl, Trifluoromethylbenzyl, Ethoxycarbonyl ~650.50 Fluorobenzyl, Chlorophenyl, Carbonyl Not explicitly reported

*Calculated based on molecular formula.

Spectroscopic and Analytical Data

  • Target Compound : Likely characterized by ¹H NMR (δ 8.5–9.0 ppm for pyrimidine protons), IR (C=O stretch ~1700 cm⁻¹), and mass spectrometry (m/z ~435). Comparable compounds in showed melting points of 268–287°C and elemental analysis within ±0.4% of theoretical values .
  • 4-(Thiazol-5-yl)pyrimidine () : Exhibited a distinct ¹H NMR signal at δ 7.5–8.2 ppm for thiazole protons and a melting point of 242–243°C .
  • Nitro-pyrimidine Derivatives () : Displayed nitro-group IR stretches (~1520 cm⁻¹) and molecular weights exceeding 500 g/mol due to bulky substituents .

Pharmacological and Functional Insights

  • Fluorine Impact: The 3-fluoropyridine moiety in the target compound may enhance metabolic stability and binding affinity compared to non-fluorinated analogues, as seen in fluorinated kinase inhibitors .
  • Piperidine vs. Piperazine : Piperazine-containing compounds (e.g., ) often exhibit improved solubility due to the additional nitrogen, whereas piperidine derivatives (e.g., the target compound) may offer better membrane permeability .
  • Thiazole vs. Pyridine : Thiazole-substituted pyrimidines () prioritize electron-deficient regions for target engagement, whereas pyridine substituents (as in the target compound) balance hydrophobicity and π-π stacking .

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